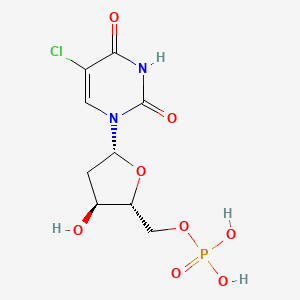
5-Chloro-2'-deoxyuridine 5'-(dihydrogen phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2’-deoxyuridine 5’-(dihydrogen phosphate): is a halogenated nucleoside analog. It is a derivative of deoxyuridine, where the hydrogen atom at the 5th position of the uracil ring is replaced by a chlorine atom, and the 5’ position of the deoxyribose sugar is phosphorylated. This compound is primarily used in scientific research to study DNA replication, repair, and recombination processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2’-deoxyuridine 5’-(dihydrogen phosphate) typically involves the halogenation of deoxyuridine. The process begins with the protection of the hydroxyl groups of deoxyuridine, followed by chlorination at the 5th position of the uracil ring. The final step involves the phosphorylation of the 5’ hydroxyl group of the deoxyribose sugar .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chemical synthesis using similar steps as described above, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles.
Phosphorylation: The 5’ hydroxyl group can be phosphorylated to form the dihydrogen phosphate ester.
Common Reagents and Conditions:
Chlorination: Chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst.
Phosphorylation: Phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives.
Major Products:
5-Chloro-2’-deoxyuridine: Formed after chlorination.
5-Chloro-2’-deoxyuridine 5’-(dihydrogen phosphate): Formed after phosphorylation.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with DNA synthesis .
Industry:
Mechanism of Action
Mechanism: 5-Chloro-2’-deoxyuridine 5’-(dihydrogen phosphate) is incorporated into DNA in place of thymidine. This incorporation can lead to miscoding during DNA replication, resulting in mutations and potentially cell cycle arrest .
Molecular Targets and Pathways:
- Targets DNA polymerase during DNA synthesis.
- Interferes with the normal function of thymidine in DNA, leading to errors in DNA replication .
Comparison with Similar Compounds
5-Bromo-2’-deoxyuridine (BrdU): Another halogenated thymidine analog used in similar applications
5-Iodo-2’-deoxyuridine (IdU): Used for studying DNA replication and repair
5-Fluoro-2’-deoxyuridine (FdU): Known for its anticancer properties
Uniqueness: 5-Chloro-2’-deoxyuridine 5’-(dihydrogen phosphate) is unique due to its specific halogenation and phosphorylation, which allows it to be used in a variety of DNA-related studies and potential therapeutic applications .
Properties
CAS No. |
64334-79-8 |
|---|---|
Molecular Formula |
C9H12ClN2O8P |
Molecular Weight |
342.63 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(5-chloro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H12ClN2O8P/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |
InChI Key |
RBQXEHDSKLSKLJ-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Cl)COP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)COP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-4-methoxy-N-(exo-8-(3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrimidine-5-carboxamide](/img/structure/B12925595.png)
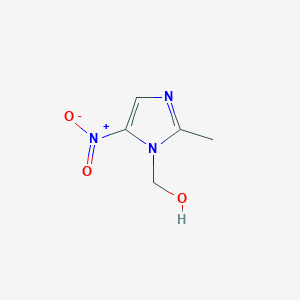
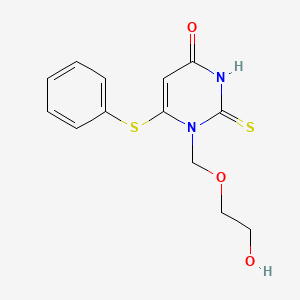

![[(2R,3S,4R,5R)-4-amino-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12925623.png)

![5-Benzyl-6-ethyl-3-methoxy-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12925638.png)
![5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12925640.png)
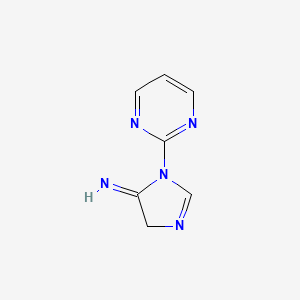
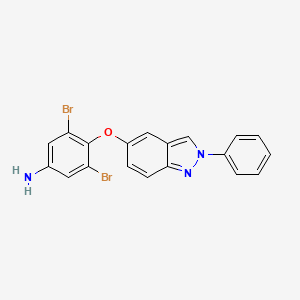
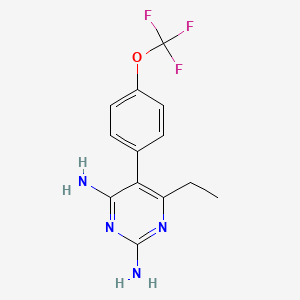
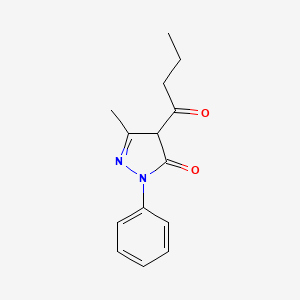
![2-[(Furan-3-yl)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925673.png)

